molecular formula C23H15NO7 B2512930 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 848756-46-7

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B2512930
CAS No.: 848756-46-7
M. Wt: 417.373
InChI Key: MATZCGJIEXFIFQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-methoxyphenyl group at the 3-position and a 4-nitrobenzoate ester at the 7-position. The compound’s structure integrates a nitro group (electron-withdrawing) and a methoxy group (electron-donating), conferring unique electronic properties that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO7/c1-29-17-8-4-14(5-9-17)20-13-30-21-12-18(10-11-19(21)22(20)25)31-23(26)15-2-6-16(7-3-15)24(27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATZCGJIEXFIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multistep organic synthesis. One common route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the 4-methoxyphenyl group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification with 4-nitrobenzoic acid: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with 4-nitrobenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate.

    Reduction: 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogen substitution (e.g., 4-chlorophenyl in ) increases lipophilicity and may improve membrane permeability but reduces electronic resonance compared to methoxyphenyl.

Physicochemical Properties

  • Solubility: Glucoside derivatives (e.g., Ononin) exhibit higher aqueous solubility than ester derivatives, making them more suitable for oral administration .
  • Metabolic Stability : Nitro groups are prone to reduction in vivo, which may limit the target compound’s bioavailability compared to stable substituents like methoxy or chloro .

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic compound belonging to the class of chromenone derivatives. This compound is characterized by its unique structural features, which include a chromenone core and various functional groups that contribute to its biological activity. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and anti-inflammatory treatments.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C19H15N1O5\text{C}_{19}\text{H}_{15}\text{N}_{1}\text{O}_{5}

This structure features:

  • A chromenone backbone, which is known for its diverse biological properties.
  • A methoxy group at the para position of the phenyl ring, enhancing solubility and biological interactions.
  • A nitrobenzoate moiety that may play a role in modulating its pharmacological activity.

The biological activity of this compound can be attributed to several mechanisms:

Target Interactions : It is hypothesized that the compound interacts with various enzymes and receptors through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are crucial for its efficacy against specific biological targets.

Biochemical Pathways : Similar compounds have been shown to influence multiple biochemical pathways, including:

  • Cell proliferation
  • Apoptosis
  • Signal transduction

Pharmacokinetics : Compounds with similar structures typically exhibit rapid absorption but may have low oral bioavailability ranging from 4% to 23% due to extensive first-pass metabolism.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Study on Chromenone DerivativesDemonstrated significant anticancer activity against MCF-7 cells with IC50 values in the low micromolar range .
Investigation of Anti-inflammatory PropertiesFound that similar compounds inhibited COX enzymes, suggesting potential use in treating inflammatory conditions.
Antioxidant Activity AssessmentIdentified strong free radical scavenging abilities, indicating protective effects against oxidative damage .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonateSimilar chromenone core; different methoxy substitutionExhibits distinct profiles in anticancer activity
3-(3,4-Dihydroxyphenyl)-4-oxo-4H-chromen-7-yl acetateHydroxyl groups instead of methoxyEnhanced solubility; potential for increased biological activity
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-benzamideContains both methoxy and benzamide groupsEnhanced anti-inflammatory properties compared to analogs

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